3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Overview
Description
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a heterocyclic compound featuring a benzimidazole ring fused to a dihydroxypropanoic acid moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with human glucokinase and cyclin-dependent kinases . These enzymes play crucial roles in glucose metabolism and cell cycle regulation, respectively.
Mode of Action
Benzimidazole derivatives have been shown to act as allosteric activators of human glucokinase , enhancing its catalytic action. They have also been reported to inhibit cyclin-dependent kinases , which could lead to cell cycle arrest and potential anticancer effects.
Biochemical Pathways
Given the reported targets, it can be inferred that this compound may influence glucose metabolism and cell cycle regulation pathways .
Result of Action
Based on the reported targets, it can be inferred that this compound may enhance glucose metabolism and potentially exert anticancer effects through cell cycle arrest .
Biochemical Analysis
Biochemical Properties
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions, which can influence its biochemical activity . The compound’s interactions with enzymes and proteins are primarily mediated through its benzimidazole ring, which can participate in hydrogen bonding and other non-covalent interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are critical regulators of cell signaling . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. The benzimidazole ring is particularly important for these interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules . This binding can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic functions. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of various metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The benzimidazole ring plays a key role in these processes, facilitating the compound’s movement across cellular membranes.
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its biological effects. The compound may be directed to specific organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its subcellular localization, which is critical for its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. One common method involves the use of polymeric-based solid acid catalysts, such as [PVP-SO3H]HSO4, in ethanol at room temperature or under solvent-free conditions at elevated temperatures .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives with enhanced biological activities.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines and pathways.
Comparison with Similar Compounds
2-substituted benzimidazoles: These compounds share the benzimidazole core but differ in the substituents at the 2-position, leading to variations in their biological activities and applications.
Benzimidazole-2-carboxylic acids: These compounds have a carboxylic acid group at the 2-position, making them structurally similar but with different chemical properties and reactivity.
Uniqueness: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is unique due to the presence of both the benzimidazole ring and the dihydroxypropanoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical modifications and enhances the compound’s potential in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWVFMEVIDAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385219 | |
Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49671-84-3 | |
Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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